3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid

Catalog No.
S13913331
CAS No.
M.F
C20H19F2N5O2
M. Wt
399.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-...

Product Name

3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid

IUPAC Name

3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid

Molecular Formula

C20H19F2N5O2

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)

InChI Key

JGPXDNKSIXAZEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O

The compound 3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic molecule characterized by its bicyclic structure and specific functional groups. It features a bicyclo[2.2.2]octane core with a carboxylic acid group at the second position and an amino group linked to a pyrimidine derivative that incorporates fluorinated pyrrole moieties. This unique arrangement contributes to its potential biological activities, particularly as an antiviral agent.

Typical of carboxylic acids and amines, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Condensing with other carboxylic acids or their derivatives.
  • Nucleophilic Substitution: The presence of fluorine atoms can facilitate nucleophilic displacement reactions.

These reactions are significant for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives.

Research indicates that this compound exhibits antiviral activity, particularly against influenza viruses. It acts as an inhibitor of the viral polymerase PB2, which is crucial for the replication of the virus. The inhibition of this enzyme disrupts the viral life cycle, making it a candidate for therapeutic applications in treating influenza infections . Additionally, its structural features may allow for interactions with other biological targets, although further studies are necessary to fully elucidate these interactions.

The synthesis of 3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multi-step organic synthesis techniques, including:

  • Formation of the Bicyclic Core: Utilizing cyclization reactions to construct the bicyclo[2.2.2]octane framework.
  • Introduction of Functional Groups: Sequential addition of fluorine-containing groups and the pyrimidine moiety through nucleophilic substitution and coupling reactions.
  • Final Carboxylation: Introducing the carboxylic acid group, often via oxidation or direct carboxylation methods.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

The primary application of this compound lies in its antiviral properties, particularly for developing antiviral medications targeting influenza viruses. Its unique structure may also allow exploration in other therapeutic areas, such as oncology or neurology, depending on its interaction profiles with various biological targets.

Studies on the interactions of this compound with biological systems have shown promising results regarding its binding affinity to viral proteins. The presence of fluorine enhances its lipophilicity and potentially increases its ability to penetrate cellular membranes, allowing it to reach intracellular targets effectively . Further research is necessary to characterize these interactions fully and assess their implications for drug design.

Several compounds share structural similarities with 3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid, including:

Compound NameStructural FeaturesBiological Activity
VX787Similar bicyclic structure; antiviral activity against influenzaInhibitor of PB2 polymerase
GSK2982772Contains pyrimidine and fluorinated groups; antiviral propertiesTargeting viral polymerases
Baloxavir marboxilFluorinated analogs; inhibits cap-dependent endonucleaseAntiviral against influenza

These compounds highlight the uniqueness of 3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid due to its distinct bicyclic structure combined with specific functional groups that enhance its biological activity against influenza viruses .

XLogP3

3.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

399.15068119 g/mol

Monoisotopic Mass

399.15068119 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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